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molecular formula C9H11NO2 B1634062 1-Isopropyl-3-nitrobenzene

1-Isopropyl-3-nitrobenzene

Cat. No. B1634062
M. Wt: 165.19 g/mol
InChI Key: NRKSONABASVOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04062952

Procedure details

3.56 G. of 4-isopropylnitroaniline is dissolved in 580 ml. of ethanol and stirred. 30.4 Ml. of concentrated sulfuric acid is added dropwise. The reaction mixture is heated to reflux and a solution of 16 g. of sodium nitrite in 25 ml. of water is added dropwise over 5 minutes. Heating is continued for 1 hour and then the reaction mixture is allowed to cool to room temperature. 250 Ml. of water and 1200 ml. of chloroform is added, the layers are separated and the water layer is extracted with an additional 230 ml. of chloroform. The chloroform layers are combined, washed with 250 ml. of water, dried over sodium sulfate and the solvent is removed by distillation through a short vigreau column at atmosphere pressure. The residue is vacuum distilled at from 8.6 to 9.0 mm. of Hg. The fraction taken at 112° to 128° C. is used as is in the next step.
Name
4-isopropylnitroaniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:13]=[CH:12][C:7](N[N+]([O-])=O)=[CH:6][CH:5]=1)([CH3:3])[CH3:2].C(O)C.S(=O)(=O)(O)O.[N:22]([O-:24])=[O:23].[Na+]>C(Cl)(Cl)Cl.O>[CH:1]([C:4]1[CH:5]=[C:6]([N+:22]([O-:24])=[O:23])[CH:7]=[CH:12][CH:13]=1)([CH3:2])[CH3:3] |f:3.4|

Inputs

Step One
Name
4-isopropylnitroaniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC=C(N[N+](=O)[O-])C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
the layers are separated
EXTRACTION
Type
EXTRACTION
Details
the water layer is extracted with an additional 230 ml
WASH
Type
WASH
Details
washed with 250 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of water, dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed by distillation through a short vigreau column at atmosphere pressure
DISTILLATION
Type
DISTILLATION
Details
distilled at from 8.6 to 9.0 mm. of Hg
CUSTOM
Type
CUSTOM
Details
taken at 112° to 128° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(C)C=1C=C(C=CC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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